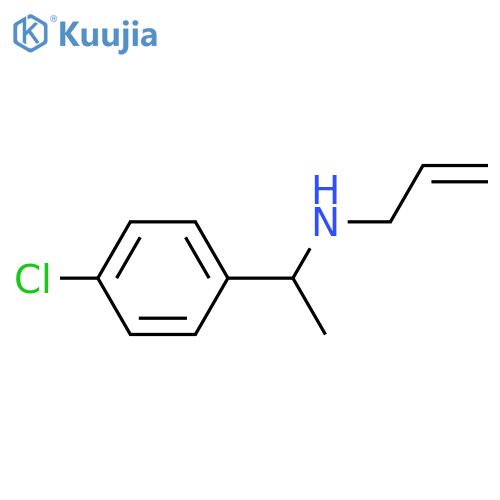

Cas no 1019537-47-3 (1-(4-chlorophenyl)ethyl(prop-2-en-1-yl)amine)

1019537-47-3 structure

商品名:1-(4-chlorophenyl)ethyl(prop-2-en-1-yl)amine

1-(4-chlorophenyl)ethyl(prop-2-en-1-yl)amine 化学的及び物理的性質

名前と識別子

-

- Benzenemethanamine, 4-chloro-α-methyl-N-2-propen-1-yl-

- n-(1-(4-Chlorophenyl)ethyl)prop-2-en-1-amine

- 1-(4-chlorophenyl)ethyl(prop-2-en-1-yl)amine

-

- インチ: 1S/C11H14ClN/c1-3-8-13-9(2)10-4-6-11(12)7-5-10/h3-7,9,13H,1,8H2,2H3

- InChIKey: AMOAWNMQUVHSIQ-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC(Cl)=CC=1)(C)NCC=C

1-(4-chlorophenyl)ethyl(prop-2-en-1-yl)amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338008-100mg |

n-(1-(4-Chlorophenyl)ethyl)prop-2-en-1-amine |

1019537-47-3 | 98% | 100mg |

¥14976 | 2023-04-17 | |

| Enamine | EN300-163700-0.05g |

[1-(4-chlorophenyl)ethyl](prop-2-en-1-yl)amine |

1019537-47-3 | 0.05g |

$612.0 | 2023-06-08 | ||

| Enamine | EN300-163700-0.5g |

[1-(4-chlorophenyl)ethyl](prop-2-en-1-yl)amine |

1019537-47-3 | 0.5g |

$699.0 | 2023-06-08 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338008-1g |

n-(1-(4-Chlorophenyl)ethyl)prop-2-en-1-amine |

1019537-47-3 | 98% | 1g |

¥17006 | 2023-04-17 | |

| Enamine | EN300-163700-10.0g |

[1-(4-chlorophenyl)ethyl](prop-2-en-1-yl)amine |

1019537-47-3 | 10g |

$3131.0 | 2023-06-08 | ||

| Enamine | EN300-163700-5000mg |

[1-(4-chlorophenyl)ethyl](prop-2-en-1-yl)amine |

1019537-47-3 | 5000mg |

$1199.0 | 2023-09-22 | ||

| Enamine | EN300-163700-50mg |

[1-(4-chlorophenyl)ethyl](prop-2-en-1-yl)amine |

1019537-47-3 | 50mg |

$348.0 | 2023-09-22 | ||

| Enamine | EN300-163700-2500mg |

[1-(4-chlorophenyl)ethyl](prop-2-en-1-yl)amine |

1019537-47-3 | 2500mg |

$810.0 | 2023-09-22 | ||

| Enamine | EN300-163700-0.25g |

[1-(4-chlorophenyl)ethyl](prop-2-en-1-yl)amine |

1019537-47-3 | 0.25g |

$670.0 | 2023-06-08 | ||

| Enamine | EN300-163700-5.0g |

[1-(4-chlorophenyl)ethyl](prop-2-en-1-yl)amine |

1019537-47-3 | 5g |

$2110.0 | 2023-06-08 |

1-(4-chlorophenyl)ethyl(prop-2-en-1-yl)amine 関連文献

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

1019537-47-3 (1-(4-chlorophenyl)ethyl(prop-2-en-1-yl)amine) 関連製品

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬